molecular formula C18H12F3NO4 B2668840 N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338785-19-6

N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2668840
CAS No.: 338785-19-6
M. Wt: 363.292
InChI Key: RPAFKZOTAGYZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a synthetic coumarin derivative featuring a 7-methoxy-substituted coumarin core linked via an amide bond to a 3-(trifluoromethyl)benzene moiety. The coumarin scaffold (2H-chromen-2-one) is known for its diverse biological activities, including antimicrobial, antioxidant, and fluorescence properties . The trifluoromethyl (-CF₃) group on the benzamide fragment introduces strong electronegativity and lipophilicity, which may improve membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

N-(7-methoxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4/c1-25-13-6-5-10-8-14(17(24)26-15(10)9-13)22-16(23)11-3-2-4-12(7-11)18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAFKZOTAGYZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves the condensation of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Biological Activities

N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Effects : Research indicates that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Initial findings suggest that it may induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer agent.

Therapeutic Applications

Given its biological activities, this compound could be explored for therapeutic applications in:

  • Cancer Treatment : Due to its potential to induce cell death in cancer cells.
  • Infectious Diseases : As a possible treatment for bacterial infections.
  • Chronic Inflammatory Conditions : For conditions such as arthritis or inflammatory bowel disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantFree radical scavenging
AntimicrobialActivity against bacterial strains
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerInduction of apoptosis

Case Studies

  • Case Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant inhibition against both bacterial strains, suggesting its potential as a novel antibacterial agent.
  • Case Study on Anticancer Properties
    • Objective : To investigate the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of the target compound with five structurally related derivatives (Table 1), followed by detailed discussions.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features
Target Compound C₁₇H₁₃F₃NO₄* ~350 7-methoxy coumarin, 3-(trifluoromethyl)benzamide
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide C₂₀H₁₉NO₄ 337.37 7-methoxy coumarin, 4-isopropylphenyl carboxamide
N-(2-Furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide C₁₅H₁₁NO₅ 285.25 7-hydroxy coumarin, furylmethyl carboxamide
OXE-J (Oxime ester derivative) C₂₁H₁₉N₃O₆ 409.40 7-diethylamino coumarin, 4-nitrobenzoyl oxime ester
N-(3-Cyano-2-thienyl)-3-(trifluoromethyl)benzenecarboxamide C₁₃H₇F₃N₂OS 296.27 3-cyano-thienyl, 3-(trifluoromethyl)benzamide
N-(6-Methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzamide C₁₈H₁₄F₃NO₂S 365.37 Thiochromenone core (sulfur analog of coumarin), 6-methyl, 3-(trifluoromethyl)benzamide

Detailed Comparative Analysis

Substituent Effects on Electronic and Physicochemical Properties
  • Target Compound vs. 7-Methoxy-N-[4-(1-methylethyl)phenyl] Derivative : The target compound’s 3-(trifluoromethyl)benzamide group increases electronegativity and lipophilicity (logP) compared to the isopropylphenyl group in the analog. The -CF₃ group enhances metabolic stability and may improve target binding through halogen bonding .
  • Target Compound vs. N-(2-Furylmethyl)-7-hydroxy Derivative : Replacing the 7-methoxy group with a hydroxyl group increases acidity (pKa ~9–10 for phenolic OH), making the analog more soluble in basic conditions.

Biological Activity

N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H12F3NO4C_{18}H_{12}F_3NO_4, with a molecular weight of 357.29 g/mol. Its structure features a coumarin core substituted with a trifluoromethyl group and a benzenecarboxamide moiety, enhancing its biological activity.

PropertyValue
Molecular FormulaC18H12F3NO4
Molecular Weight357.29 g/mol
IUPAC NameThis compound
CAS Number33259-02-8

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that coumarin derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Coumarins are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound has shown efficacy against several cancer cell lines, including breast cancer and melanoma. Its mechanism may involve the induction of apoptosis (programmed cell death) and inhibition of tumor proliferation.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound's ability to target mitochondrial pathways was highlighted, suggesting a novel mechanism for anticancer activity .
  • Anti-inflammatory Mechanism : In vitro studies revealed that this compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited stronger antimicrobial activity against Gram-positive bacteria than conventional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(7-methoxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide?

Answer:
A common approach involves coupling a coumarin-3-carboxylic acid derivative with a substituted benzamide. For example:

Coumarin Core Synthesis : Start with 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous DMF .

Amide Formation : React the activated coumarin with 3-(trifluoromethyl)benzeneamine in the presence of a base (e.g., triethylamine or K₂CO₃) under nitrogen. Monitor progress via TLC or HPLC .

Purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in acetone or ethanol to obtain high-purity crystals .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

Data Collection : Collect high-resolution (<1.0 Å) single-crystal X-ray diffraction data using synchrotron radiation or a high-flux rotating anode source. Ensure crystals are cryoprotected (e.g., in Paratone-N oil) .

Structure Refinement : Use SHELXL for refinement, applying restraints for anisotropic displacement parameters of the trifluoromethyl group and coumarin oxygen atoms. Address disorder in the trifluoromethyl moiety using PART and SUMP instructions .

Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks. Compare bond lengths/angles with similar structures (e.g., coumarin derivatives in CSD or PDB) .

Advanced: How do computational and experimental data reconcile in predicting the compound’s bioactivity?

Answer:

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compute electrostatic potential surfaces. Focus on the electron-withdrawing trifluoromethyl group and methoxy substituent’s impact on H-bonding .

Experimental Validation : Compare computed dipole moments and frontier molecular orbitals with experimental IR/Raman spectra. Use crystallographic data to validate torsional angles between the coumarin and benzamide moieties .

Bioactivity Correlations : Cross-reference with SAR studies of analogous compounds (e.g., shows trifluoromethyl groups enhance antimicrobial activity via hydrophobic interactions) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The coumarin C=O typically resonates at δ ~160 ppm (¹³C), while the trifluoromethyl group appears as a singlet at δ ~122 ppm (¹³C) .

HRMS : Use ESI+ mode for accurate mass verification. Expect [M+H]⁺ matching C₁₈H₁₃F₃NO₄ (calc. 388.0797) with <2 ppm error .

IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and coumarin lactone (~1720 cm⁻¹) .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without disrupting biological assays .

Salt Formation : React the compound with HCl or sodium acetate to form water-soluble salts. Monitor stability via pH-adjusted UV-Vis spectroscopy .

Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to improve bioavailability. Characterize using DLS and TEM .

Advanced: What strategies mitigate discrepancies between in silico ADMET predictions and experimental pharmacokinetics?

Answer:

Metabolic Stability : Use human liver microsomes (HLMs) to identify CYP450-mediated oxidation hotspots (e.g., methoxy group demethylation). Compare with SwissADME predictions .

Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction. Adjust QSPR models if experimental binding (>95%) deviates from predictions .

In Vivo Validation : Perform rodent PK studies with LC-MS/MS quantification. Address bioavailability gaps by optimizing logP (target: 2–3) via substituent modification .

Basic: How to troubleshoot low yields during amide coupling?

Answer:

Activation Efficiency : Replace DCC with HATU for higher coupling efficiency. Confirm carboxy activation via disappearance of the carboxylic acid’s IR peak .

Side Reactions : Add DMAP (4-dimethylaminopyridine) to suppress trifluoromethyl group hydrolysis. Monitor by ¹⁹F NMR for byproduct detection .

Workup Optimization : Quench with 1M HCl to remove unreacted amine. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure .

Advanced: What crystallographic software suites are recommended for resolving disorder in the trifluoromethyl group?

Answer:

SHELXL : Use PART and SUMP commands to model disorder. Refine occupancy ratios (e.g., 70:30) and apply similarity restraints (SIMU/DELU) .

Olex2 : Visualize electron density maps (Fo-Fc) to validate disorder models. Use the SQUEEZE tool for solvent masking in porous crystals .

Mercury : Generate Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–F⋯H contacts) influencing packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.